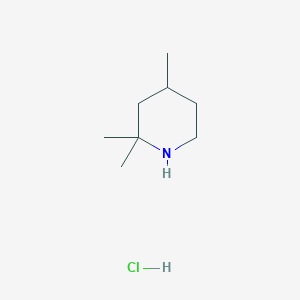

2,2,4-Trimethylpiperidine hydrochloride

Description

Properties

IUPAC Name |

2,2,4-trimethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7-4-5-9-8(2,3)6-7;/h7,9H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUCTFHRCMZNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2,4-Trimethylpiperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes three methyl groups attached to the piperidine ring, which may influence its interaction with biological systems. Research into its biological activity has revealed various mechanisms and applications, particularly in enzyme modulation and potential therapeutic uses.

The biological activity of 2,2,4-trimethylpiperidine hydrochloride primarily involves its role as a ligand for specific receptors and enzymes. It is believed to modulate neurotransmitter systems and cellular signaling pathways, although the precise molecular targets and pathways are still under investigation.

Potential Biological Targets

- Enzymes : The compound may interact with enzymes involved in metabolic processes, influencing their activity.

- Receptors : It has been suggested that this compound can bind to certain receptors, thereby affecting cellular responses.

Biological Activity Overview

Research indicates that 2,2,4-trimethylpiperidine hydrochloride exhibits several biological activities:

- Antioxidant Properties : Similar compounds have demonstrated the ability to reduce oxidative stress by modulating antioxidant enzyme activity .

- Antiviral Activity : Variants of piperidine derivatives have shown potential as antiviral agents by inhibiting viral entry mechanisms .

- Antitumor Potential : Some studies suggest that piperidine derivatives can exhibit antitumor properties through interactions with specific molecular targets in cancer cells.

Antioxidant Activity

A study on related compounds indicated that they could significantly reduce oxidative stress markers in vivo. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline reduced pro-inflammatory cytokines and improved liver function markers in animal models treated with hepatotoxic agents .

Antiviral Activity

Research focused on piperidine-based compounds highlighted their effectiveness in inhibiting viral replication. In pseudovirus assays, certain derivatives showed enhanced antiviral potency compared to their unsubstituted counterparts . This suggests that structural modifications can lead to improved efficacy.

Antitumor Properties

Investigations into piperidine-containing compounds have revealed their potential as antitumor agents. A study reported that N,N,4-trimethylpiperidine-4-carboxamide hydrochloride exhibited significant biological activity against cancer cell lines, suggesting a need for further exploration into its mechanism of action and therapeutic applications.

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

2,2,4-Trimethylpiperidine hydrochloride is characterized by a piperidine ring with three methyl groups at the 2 and 4 positions. This sterically hindered structure contributes to its reactivity and selectivity in chemical reactions. The molecular formula is , and it exists as a hydrochloride salt.

Organic Synthesis

The compound plays a significant role as a reagent in organic synthesis, particularly in the formation of hindered amines and other derivatives. Its applications include:

- Reagent in Allylic Amination : 2,2,4-Trimethylpiperidine hydrochloride is utilized in allylic amination reactions to produce various amine derivatives. This process is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

- Formation of N-Oxides : It can be oxidized to form N-oxides, which are important intermediates in organic synthesis and serve various functions in biological systems.

Table 1: Applications in Organic Synthesis

| Reaction Type | Product Type | Application Area |

|---|---|---|

| Allylic Amination | Hindered Amines | Pharmaceuticals |

| Oxidation | N-Oxides | Organic Synthesis |

| Nucleophilic Substitution | Substituted Piperidines | Agrochemicals |

Medicinal Chemistry

In medicinal chemistry, 2,2,4-Trimethylpiperidine hydrochloride has been investigated for its potential therapeutic applications:

- Antiviral Activity : Research has shown that derivatives containing the piperidine moiety exhibit antiviral activity against HIV-1 strains. The compound's structural features enhance its binding affinity to viral targets.

- Enzyme Stabilization : Case studies indicate that this compound can stabilize enzymes under harsh conditions, improving their activity and longevity. This property is particularly beneficial in biocatalysis and industrial applications.

Case Study: Enzyme Stabilization

A study demonstrated that 2,2,4-Trimethylpiperidine hydrochloride effectively stabilized a specific enzyme during high-temperature reactions. The enzyme's activity was significantly enhanced compared to controls without the compound.

Materials Science

The compound's unique properties extend to materials science:

- Polymer Production : It is used in the production of polymers where its structural characteristics improve thermal and chemical resistance. These polymers have applications in coatings, adhesives, and sealants.

- Controlled Release Systems : Research into drug delivery systems has explored the use of this compound as part of formulations designed for controlled release of therapeutic agents.

Table 2: Applications in Materials Science

| Application Area | Material Type | Key Benefits |

|---|---|---|

| Polymer Production | Coatings and Adhesives | Enhanced durability |

| Drug Delivery Systems | Controlled Release Formulations | Improved bioavailability |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 2,2,4-trimethylpiperidine hydrochloride and structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2,2,4-Trimethylpiperidine HCl | C₈H₁₈ClN (hypothetical) | ~163.63 | Methyl groups at 2, 2, 4 positions | Expected high solubility in polar solvents; steric hindrance may reduce reactivity |

| 2,2,6-Trimethylpiperidine HCl | C₈H₁₈ClN | ~163.63 | Methyl groups at 2, 2, 6 positions | Similar molecular weight; altered steric effects due to 6-position methyl group |

| 3-Methylpiperidine HCl | C₆H₁₄ClN | 135.60 | Single methyl group at position 3 | Lower molecular weight; simpler structure with reduced steric hindrance |

| 4-(3,4,5-Trichlorophenyl)piperidine HCl | C₁₁H₁₃Cl₄N | 301.03 | Trichlorophenyl group at position 4 | High lipophilicity due to aromatic Cl substituents; potential CNS activity |

| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₂ClNO | 303.83 | Bulky diphenylmethoxy group at position 4 | Low aqueous solubility; used in receptor-binding studies |

| Trimeperidine HCl | C₁₇H₂₆ClNO₂ | 311.90 | 1,2,5-Trimethyl and 4-phenyl substituents | Opioid analgesic properties; ester functional group |

Key Observations :

- Solubility : Compounds with bulky aromatic substituents (e.g., 4-(3,4,5-trichlorophenyl)piperidine HCl) exhibit lower aqueous solubility compared to alkyl-substituted derivatives due to increased lipophilicity .

- Pharmacological Relevance : Trimeperidine HCl demonstrates that substituent positioning (e.g., phenyl groups) can confer specific biological activities, such as opioid receptor modulation .

Physicochemical and Functional Differences

- Melting Points : Piperidine hydrochlorides with bulky substituents, such as 4-(diphenylmethoxy)piperidine HCl (MW 303.83), generally exhibit higher melting points (>200°C) compared to simpler alkyl derivatives like 3-methylpiperidine HCl (melting point ~150–170°C) due to enhanced crystalline packing .

- Acidity/Basicity : Electron-withdrawing groups (e.g., Cl in 4-(3,4,5-trichlorophenyl)piperidine HCl) reduce the basicity of the piperidine nitrogen, whereas alkyl groups (e.g., methyl) slightly increase it .

- Synthetic Utility : 2,2,4-Trimethylpiperidine HCl’s steric profile may favor its use in asymmetric catalysis, whereas 4-(methoxymethyl)piperidine HCl (MW 165.66) is employed in peptide synthesis due to its polar methoxymethyl group .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with precursors such as ketones or aldehydes bearing methyl substituents, which undergo amination and cyclization to form the piperidine ring. For example, acetone derivatives and ammonia can be reacted to form substituted piperidones, which are then reduced and functionalized.

Reductive Amination and Cyclization

- Reductive amination of methyl-substituted keto compounds with ammonia or amines under controlled conditions (e.g., temperature around 60–100°C, pressure 1–5 atm) using acid catalysts can yield the corresponding piperidine derivatives.

- Catalysts such as acid catalysts (e.g., p-toluenesulfonic acid) or metal catalysts may be employed to facilitate ring closure and amination.

- Reaction times range typically from 2 to 8 hours, depending on conditions and catalyst loading.

Formation of Hydrochloride Salt

- The free base 2,2,4-trimethylpiperidine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) to form the hydrochloride salt.

- This step is usually conducted at ambient temperature to ensure complete salt formation and facilitate crystallization.

Industrial Preparation Methods

Industrial-scale production emphasizes cost-effective, high-yield processes with optimized reaction parameters:

- Large-scale batch or continuous flow reactors are used.

- Reaction parameters such as temperature (often 60–120°C), catalyst concentration, and reaction time are finely tuned for maximum conversion.

- Purification involves crystallization or solvent extraction to isolate high-purity hydrochloride salt.

Research Findings and Process Optimization

Acid-Catalyzed Esterification as a Model for Related Piperidine Derivatives

While direct literature on 2,2,4-trimethylpiperidine hydrochloride is limited, related compounds such as 2,2,4-trimethyl-1,3-pentanediol derivatives have been synthesized via acid-catalyzed reactions using strong acids like p-toluenesulfonic acid at 105–140°C for 5–15 hours, achieving yields up to 92%. This suggests that similar acid catalysis approaches can be adapted for piperidine ring functionalization.

Ammonia and Acetone Reaction for Piperidine Ring Formation

The preparation of piperidine derivatives such as 2,2,6,6-tetramethyl-4-piperidone from acetone and ammonia demonstrates the feasibility of direct ring formation under controlled conditions (60–100°C, 2–8 hours) with acid catalysts. This method could be adapted for 2,2,4-trimethylpiperidine synthesis by adjusting methyl substituents.

Data Table: Summary of Preparation Parameters

Analytical and Characterization Techniques

- Gas Chromatography (GC) : Used for monitoring reaction progress and purity, as demonstrated in related esterification reactions.

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and substitution pattern.

- Mass Spectrometry (MS) : Confirms molecular weight and salt formation.

- Melting Point Analysis : Validates purity of hydrochloride salt.

Q & A

Q. What are the optimal synthetic routes for 2,2,4-trimethylpiperidine hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of 2,2,4-trimethylpiperidine hydrochloride typically involves alkylation or reductive amination of precursor piperidine derivatives. Key steps include:

- Alkylation : Reacting piperidine with methyl halides in a polar aprotic solvent (e.g., DMF) under controlled pH (8–10) using NaOH .

- Reductive Amination : Using formaldehyde and hydrogen gas with a palladium catalyst for selective methylation .

- Purification : Post-synthesis, the product is isolated via liquid-liquid extraction (e.g., dichloromethane/water) and recrystallized from ethanol .

Optimization Tips:

- Temperature : Maintain 50–60°C to avoid side reactions (e.g., over-alkylation).

- Catalyst Loading : 5–10% Pd/C for reductive amination balances cost and efficiency.

- Yield Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or GC-MS to track reaction progress.

Q. Table 1: Representative Reaction Conditions

| Step | Conditions | Yield Range | Reference |

|---|---|---|---|

| Alkylation | DMF, NaOH, 60°C, 12h | 60–75% | |

| Reductive Amination | H₂, Pd/C, ethanol, 50°C, 6h | 70–85% | |

| Recrystallization | Ethanol, −20°C, 24h | >95% purity |

Q. How should researchers characterize the purity and structural identity of 2,2,4-trimethylpiperidine hydrochloride?

Methodological Answer: Characterization requires a multi-technique approach:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl group positions (e.g., δ 1.2–1.4 ppm for axial methyl protons) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 164.2) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 52.1%, H: 9.2%) .

- HPLC : Reverse-phase C18 column with UV detection at 210 nm for purity assessment (>98%) .

Critical Note: Discrepancies in melting points (e.g., 180–185°C vs. literature 182°C) may indicate residual solvents; use Karl Fischer titration to confirm water content (<0.5%) .

Advanced Research Questions

Q. How can researchers validate analytical methods for quantifying 2,2,4-trimethylpiperidine hydrochloride in complex matrices (e.g., biological samples)?

Methodological Answer: Validation follows ICH Q2(R1) guidelines:

- Specificity : Spike analyte into matrices (plasma, tissue homogenates) and confirm no interference via HPLC-MS/MS .

- Linearity : Prepare calibration curves (0.1–100 µg/mL) with R² > 0.994.

- Accuracy/Precision : Intra-day/inter-day recovery (95–105%) and RSD <5% .

- Limit of Detection (LOD) : Signal-to-noise ratio ≥3 for 0.05 µg/mL.

Example Protocol (UV-Vis):

Extraction : Use iso-octane to separate hydrophobic impurities from aqueous acidic layers .

Detection : Measure absorbance at 286 nm (ε = 355 L·mol⁻¹·cm⁻¹) in 0.05M H₂SO₄ .

Q. Table 2: Validation Parameters

| Parameter | Requirement | Observed Value | Reference |

|---|---|---|---|

| Linearity Range | 0.1–100 µg/mL | R² = 0.998 | |

| Intra-day Precision | RSD <5% | 3.8% | |

| LOD | 0.05 µg/mL | 0.04 µg/mL |

Q. What strategies are effective for resolving contradictions in biological activity data (e.g., receptor binding vs. functional assays)?

Methodological Answer: Discrepancies often arise from assay-specific conditions:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone) to measure affinity (Kd). Ensure membrane preparations exclude endogenous modulators .

- Functional Assays (e.g., cAMP inhibition) : Use cell lines overexpressing target receptors (e.g., μ-opioid) and normalize to control agonists (e.g., DAMGO) .

- Data Reconciliation : Apply Schild analysis to distinguish competitive vs. allosteric effects. Cross-validate with knockout models or siRNA silencing .

Case Study : In opioid research, 2,2,4-trimethylpiperidine derivatives showed higher binding affinity (Ki = 12 nM) but lower functional potency (EC₅₀ = 150 nM), suggesting partial agonism or biased signaling .

Q. How can impurity profiling be conducted for 2,2,4-trimethylpiperidine hydrochloride under ICH guidelines?

Methodological Answer: Follow ICH Q3A(R2) for identifying and quantifying impurities:

- Forced Degradation : Expose the compound to heat (80°C, 72h), acid (0.1M HCl, 24h), and light (1.2 million lux·h) .

- HPLC-MS : Use a gradient method (5–95% acetonitrile in 0.1% formic acid) to resolve degradation products (e.g., m/z 148.1 for demethylated byproducts) .

- Toxicological Assessment : Compare impurity levels to thresholds (e.g., ≤0.1% for unidentified impurities) .

Q. Table 3: Common Impurities

| Impurity | Source | Maximum Allowable Level | Reference |

|---|---|---|---|

| 2,4-Dimethylpiperidine | Incomplete alkylation | 0.15% | |

| Hydrochloride salt excess | Poor crystallization | 0.2% |

Q. What are best practices for ensuring compound stability during long-term storage?

Methodological Answer:

- Storage Conditions : Keep at −20°C in airtight, light-resistant containers under nitrogen .

- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .

- Lyophilization : For hygroscopic batches, lyophilize and store with desiccants (silica gel) .

Note : Degradation via Hofmann elimination is possible in aqueous solutions; use pH 4–5 buffers to minimize .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- In Vivo PK : Administer intravenously (1 mg/kg) and orally (5 mg/kg) to rodents. Collect plasma at 0, 1, 2, 4, 8, 24h .

- Bioanalysis : Quantify using LC-MS/MS with deuterated internal standards (e.g., d₃-2,2,4-trimethylpiperidine) .

- Data Modeling : Use non-compartmental analysis (WinNonlin) to calculate AUC, t₁/₂, and bioavailability .

Key Finding : Low oral bioavailability (<20%) due to first-pass metabolism; consider prodrug strategies (e.g., esterification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.